Protein SSX4 (41-60)
Description
Properties
sequence |
KSSEKIVYVYMKLNYEVMTK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX4 (41-60) |
Origin of Product |
United States |
Molecular Characterization and Contextual Integration of Protein Ssx4 41 60
Primary Structure and Amino Acid Sequence of Protein SSX4 (41-60)
The primary structure of a protein or its fragments is defined by the linear sequence of its amino acids. The full-length human SSX4 protein (isoform a) consists of 188 amino acids. uniprot.org The peptide designated as Protein SSX4 (41-60) corresponds to the segment spanning the 41st to the 60th amino acid residues of this sequence.
This 20-amino acid sequence has been identified as a key epitope for immune recognition. aai.orgucl.ac.be The specific sequence is detailed in the table below, derived from the canonical sequence of human Protein SSX4, which can be accessed through the UniProt database under the accession number O60224. uniprot.orguniprot.org
Localization and Domain Association within the Full-Length SSX4 Protein
The full-length SSX4 protein is characterized by a modular structure containing distinct functional domains. ontosight.airesearchgate.net The primary domains are the Krüppel-associated box (KRAB) domain located near the N-terminus and the SSX Repression Domain (SSXRD) at the C-terminus. oup.comscispace.com The peptide fragment SSX4 (41-60) is situated entirely within the N-terminal region of the protein. aai.org
The SSX4 (41-60) peptide is an integral part of the KRAB-related domain, which spans approximately from residue 20 to 83. uniprot.orgoup.com The KRAB domain is a well-characterized transcriptional repression module found in hundreds of transcription factors in tetrapods. oup.com Its primary function is to mediate protein-protein interactions to recruit corepressor complexes, which in turn leads to the silencing of target genes. oup.comoup.com The presence of the 41-60 sequence within this domain suggests that this region may be involved in the structural integrity or functional interactions of the KRAB domain, contributing to its role as a transcriptional modulator. genecards.org Research has indicated a high immunogenic potential for the N-terminal region of SSX4 containing the KRAB domain. aai.org
Conformational Considerations for Antigenic Presentation
The presentation of peptide antigens to CD4+ T helper cells is a critical step in initiating an adaptive immune response. This process involves the degradation of exogenous or endogenous proteins into smaller peptides, which are then loaded onto Major Histocompatibility Complex (MHC) class II molecules within antigen-presenting cells (APCs). nih.gov The peptide-MHC complex is then transported to the cell surface for recognition by T-cell receptors. nih.gov
The SSX4 (41-60) peptide has been identified as an antigenic sequence presented to CD4+ T cells in the context of the HLA-DR15 allotype, a specific type of MHC class II molecule. ucl.ac.be For a peptide to be presented, its sequence must allow it to bind with sufficient affinity and stability into the peptide-binding groove of the MHC class II molecule. frontiersin.org
The binding groove of MHC class II molecules is open at both ends, which allows it to accommodate peptides of varying lengths, typically between 13 and 25 amino acids. frontiersin.org The bound peptide adopts an extended, relatively linear conformation, often resembling a polyproline type II helix. nih.govresearchgate.net This conformation allows the side chains of specific amino acid residues (known as anchor residues) to fit into pockets within the binding groove, while other side chains point away from the groove, available for interaction with the T-cell receptor. researchgate.net The ability of the SSX4 (41-60) sequence to adopt this specific extended conformation within the HLA-DR binding groove is a crucial determinant of its immunogenicity. nih.gov The conformational flexibility of the peptide and the MHC molecule itself are key factors that regulate peptide selection and the stability of the final complex presented to T cells. frontiersin.orgnih.gov
Immunological Recognition and Cellular Responses to Protein Ssx4 41 60
Identification as a T-Cell Epitope
Research has demonstrated that CD4+ T-cells from melanoma patients can recognize and react to the SSX4 (41-60) peptide. aai.org In a study involving a melanoma patient, designated LAU 97, CD4+ T-cells showed the ability to produce IFN-γ, a key signaling molecule in the immune response, upon stimulation with this specific peptide fragment. aai.org This reactivity indicates that the SSX4 (41-60) sequence contains an epitope that can be presented to and recognized by CD4+ T-cells, marking it as a component of the anti-tumor immune response. aai.orgfrontiersin.orgnews-medical.netfrontiersin.orgelifesciences.org The identification of such epitopes is a critical step in the development of cancer vaccines and immunotherapies. nih.gov
Major Histocompatibility Complex (MHC) Class II Restriction of Presentation
For a CD4+ T-cell to recognize an antigen, the antigenic peptide must be presented on the surface of an antigen-presenting cell (APC) by a Major Histocompatibility Complex (MHC) class II molecule. stemcell.comwikipedia.orgthermofisher.comfrontiersin.orgnih.govnih.gov The specific MHC class II molecule that presents the peptide determines which T-cells can respond, a phenomenon known as MHC restriction.
The presentation of the SSX4 (41-60) peptide has been linked to specific Human Leukocyte Antigen (HLA) class II alleles. aai.org The HLA complex is the human version of the MHC. medlineplus.gov Studies have shown that the recognition of SSX4 (41-60) by CD4+ T-cell clones from patient LAU 97 was associated with the HLA-DR molecule. aai.org
Further investigation into the specific restricting allele pointed towards HLA-DRB11501 (also part of the DR15 serotype). aai.orgucl.ac.be However, due to the strong linkage disequilibrium between DRB11501 and DRB50101, a formal exclusion of HLA-DRB5 0101 as the presenting molecule could not be made in the initial experiments due to the lack of suitable APCs for testing. aai.orgfrontiersin.orgrcsb.orgnih.gov Therefore, the presentation of the SSX4 (41-60) epitope is restricted by either HLA-DRB11501 or HLA-DRB50101. aai.orgresearchgate.netgoogleapis.com
Table 1: Summary of MHC Class II Restriction for SSX4 (41-60) Epitope
| Epitope | Responding T-Cell | Identified Restricting Allele(s) | Patient Source |
| SSX4 (41-60) | CD4+ | HLA-DRB11501 or HLA-DRB50101 | LAU 97 (Melanoma) |
Mechanisms of Antigen Processing and Presentation
The process by which an antigen like SSX4 is taken up, broken down, and presented on MHC molecules is crucial for initiating an immune response. stemcell.comthermofisher.comlibretexts.org This involves professional antigen-presenting cells that are specialized for this function. wikipedia.org
Professional APCs, such as dendritic cells (DCs), are equipped to internalize antigens, process them into smaller peptides, and load these peptides onto MHC class II molecules for presentation to CD4+ T-cells. wikipedia.orglibretexts.org Monocyte-derived dendritic cells have been shown to be capable of processing and presenting SSX4-derived epitopes. researchgate.net These cells can take up the full-length SSX4 protein and present the relevant antigenic sequences, including the DR15-restricted 41-60 epitope, to specific CD4+ T-cells. researchgate.net
To confirm that the SSX4 (41-60) epitope is naturally processed from the entire protein, experiments have been conducted using recombinant full-length SSX4 protein. aai.orgresearchgate.net Dendritic cells incubated with this soluble recombinant protein were able to effectively process it and present the SSX4 (41-60) epitope to specific CD4+ T-cell clones. researchgate.net This demonstrates that the cellular machinery of APCs can naturally generate this specific immunogenic fragment from the full-length SSX4 protein, a critical finding for the potential use of SSX4 as a target for cancer immunotherapy. researchgate.net
Role of Professional Antigen-Presenting Cells (APCs)
Analysis of T-Cell Effector Functions
The adaptive immune response to tumor antigens like SSX4 is largely mediated by T-lymphocytes. The analysis of T-cell effector functions is crucial to understanding the potential for an anti-tumor immune response. These functions include the production of cytokines, which are signaling molecules that orchestrate the immune attack. For CD4+ helper T-cells, a key effector function is the secretion of cytokines that support and activate other immune cells, such as cytotoxic T-lymphocytes and B-cells. aacrjournals.org
Interferon-gamma (IFN-γ) is a critical cytokine primarily produced by activated T-cells and natural killer (NK) cells. brieflands.comresearchgate.net Its production is a hallmark of a Type 1 T-helper (Th1) cell response, which is essential for cell-mediated immunity against tumor cells. researchgate.net The measurement of IFN-γ secretion by T-cells upon stimulation with a specific antigen is a standard method for quantifying the presence and activity of antigen-specific T-cells.
Similarly, in a study on epithelial ovarian cancer, while the primary response was directed against the SSX-4: 51-70 peptide, a lower level of reactivity was also noted against the SSX-4: 41-60 peptide. aacrjournals.org This cross-reactivity could be due to the presence of shared epitope sequences. aacrjournals.org The recognition of the SSX4 (41-60) peptide by CD4+ T-cells has been shown to be restricted by the HLA-DR15 allele. aacrjournals.orgresearchgate.net
Table 1: IFN-γ Production by CD4+ T-cells in Response to SSX4 Peptides in a Melanoma Patient (LAU 97)
| Peptide Stimulant | Percentage of IFN-γ Secreting CD4+ T-cells |
|---|---|
| No Peptide (Baseline) | Low/Undetectable |
| SSX4 (41-60) | Lower than primary responding peptide |
| SSX4 (151-170) | 9.43% |
| SSX4 Peptide Pool | 3.55% |
Data derived from a study on CD4+ T-cell responses in melanoma patients. aacrjournals.org
Spontaneous cellular immunity refers to the presence of pre-existing immune cells, such as T-lymphocytes, that can recognize and respond to tumor antigens without prior vaccination or specific immunotherapy. The existence of such responses suggests that the immune system can naturally mount an attack against cancer cells. researchgate.net
Studies have documented the existence of spontaneous CD4+ T-cell responses to multiple sequences derived from the SSX-4 protein in the circulating lymphocytes of melanoma patients. aai.orgnih.gov The presence of these T-cells indicates a natural, ongoing immune surveillance against SSX-4-expressing tumor cells. While much of the research on spontaneous immunity to SSX antigens has focused on the broader protein or other peptides, the detection of IFN-γ-producing T-cells in response to SSX4 (41-60) in cancer patients is direct evidence of spontaneous cellular immunity to this specific epitope. aai.orgaacrjournals.org
The identification of SSX-4-specific CD4+ T-cells in patients with epithelial ovarian cancer further supports the concept of spontaneous immunity to this antigen in different types of cancer. aacrjournals.orgnih.gov The ability of dendritic cells, which are professional antigen-presenting cells, to process and present the SSX4 (41-60) peptide to T-cells underscores the biological relevance of this spontaneous recognition. researchgate.net
Table 2: Characteristics of T-Cell Response to Protein SSX4 (41-60)
| Characteristic | Finding |
|---|---|
| Responding Cell Type | CD4+ T-lymphocytes aai.orgaacrjournals.org |
| Effector Function | Interferon-gamma (IFN-γ) production aacrjournals.org |
| HLA Restriction | HLA-DR15 aacrjournals.org |
| Disease Context | Melanoma, aacrjournals.org Epithelial Ovarian Cancer aacrjournals.org |
| Nature of Response | Spontaneous (naturally occurring in patients) aai.orgresearchgate.net |
Biological and Functional Ramifications of Protein Ssx4 41 60 Activity
Contribution to Cellular Immune Surveillance Mechanisms
The immune system's ability to distinguish between healthy and malignant cells is a cornerstone of cancer immunosurveillance. This process heavily relies on the presentation of intracellular protein fragments, or epitopes, on the cell surface by Major Histocompatibility Complex (MHC) molecules for scrutiny by T cells. tdcommons.ai The peptide SSX4 (41-60) has been identified as a key epitope in this surveillance process, specifically engaging the CD4+ T helper cell arm of the immune system.
Research has demonstrated that the SSX4 (41-60) peptide is a naturally processed epitope presented by professional antigen-presenting cells (APCs), such as dendritic cells (DCs). researchgate.net Monocyte-derived DCs are capable of internalizing and processing the full-length recombinant SSX4 protein and subsequently presenting the 41-60 amino acid sequence on their surface. researchgate.net This presentation is crucial for initiating an adaptive immune response.
The recognition of the SSX4 (41-60) peptide is restricted by specific HLA class II molecules. Studies have identified this peptide as being presented by HLA-DR15 (also noted as DRB5*0101). researchgate.netucl.ac.be This HLA restriction signifies that the immune response to this particular peptide will be most effective in individuals carrying this specific HLA allele. The interaction between the SSX4 (41-60) peptide, the HLA-DR15 molecule, and the T-cell receptor on a CD4+ T cell constitutes a critical checkpoint in the immune surveillance of tumors expressing the SSX4 protein.
Potential Role in Anti-Tumor Immunological Responses
The identification of SSX4 (41-60) as a T-cell epitope has significant implications for its potential role in anti-tumor immunity. The presence of CD4+ T cells that can recognize this peptide in cancer patients suggests that it is immunogenic and can trigger a natural immune response against SSX4-expressing tumors. aai.orgaacrjournals.org
Studies involving patients with melanoma and epithelial ovarian cancer have provided direct evidence for the immunogenicity of SSX4 (41-60). In a study on melanoma patients, CD4+ T-cell clones isolated from a patient (designated LAU 97) demonstrated specific recognition of the SSX4 (41-60) peptide. aai.org Similarly, reactivity to the SSX4 (41-60) peptide was observed in the context of epithelial ovarian cancer, highlighting its relevance across different cancer types. aacrjournals.org
The activation of SSX4 (41-60)-specific CD4+ T cells can contribute to anti-tumor responses through several mechanisms. These "helper" T cells can provide essential support to cytotoxic T lymphocytes (CTLs), which are the primary effectors of tumor cell killing. They can also secrete cytokines that modulate the tumor microenvironment to be less hospitable for cancer growth and can directly exert cytotoxic effects in some contexts. The ability to elicit such responses makes the SSX4 (41-60) peptide a promising candidate for the development of cancer vaccines and other immunotherapeutic strategies.
The following table summarizes the research findings on the immunogenicity of SSX4 (41-60) and other identified SSX4 epitopes.
| Epitope | Amino Acid Sequence | HLA Restriction | Cell Type Recognizing Epitope | Cancer Context | Reference |
| SSX4 (41-60) | KSSEKIVYVYMKLNYEVMTK | HLA-DR15 (DRB5*0101) | CD4+ T cells | Melanoma, Epithelial Ovarian Cancer | researchgate.netucl.ac.beaai.orgaacrjournals.org |
| SSX4 (51-70) | MKLNYEVMTKLGFKVTLPPF | HLA-DR | CD4+ T cells | Epithelial Ovarian Cancer | aacrjournals.org |
| SSX4 (161-180) | KHAWTHRLRERKQLVVYEEI | HLA-DR | CD4+ T cells | Epithelial Ovarian Cancer | aacrjournals.org |
| SSX4 (31-50) | Not specified | HLA-DR3 | CD4+ T cells | Melanoma | researchgate.net |
| SSX4 (61-80) | LGFKVTLPPFMRSKRAADFH | HLA-DR11 | CD4+ T cells | Melanoma | researchgate.net |
| SSX4 (151-170) | Not specified | HLA-DP10 | CD4+ T cells | Melanoma | researchgate.net |
Interactions with Broader SSX4 Protein Functions and Cellular Pathways
The SSX4 (41-60) peptide is not an isolated entity; its significance is intrinsically linked to the structure and function of the full-length SSX4 protein. The SSX protein family is known to function as transcriptional repressors, a role mediated by distinct domains within the protein. oup.comoup.complos.org The SSX4 protein contains a Krüppel-associated box (KRAB) domain at its N-terminus and an SSX repression domain (SSXRD) at its C-terminus, both of which contribute to its ability to suppress gene transcription. oup.complos.orgscispace.com
Notably, the immunogenic SSX4 (41-60) peptide is located within the KRAB-like domain of the protein. aai.orgoup.com This domain is crucial for the protein's function as a transcriptional modulator. While the peptide itself is recognized by the immune system, its origin within a key functional domain of the SSX4 protein underscores the link between the protein's oncogenic activities and its immunogenicity.
The full-length SSX proteins have been implicated in modulating key cellular signaling pathways that are often dysregulated in cancer. Research suggests that SSX proteins can influence the MAPK/Erk and Wnt signaling pathways. plos.org For instance, silencing of SSX expression has been shown to inhibit Erk-mediated signaling. plos.org Furthermore, SSX proteins can form a complex with β-catenin, a central component of the Wnt signaling pathway, leading to altered expression of genes involved in processes like the epithelial-mesenchymal transition (EMT). plos.org While the direct interaction of the SSX4 (41-60) fragment with these pathways has not been detailed, its role as part of the larger protein that influences these critical cancer-related pathways highlights its importance as a marker for cells undergoing these oncogenic processes.
Advanced Research Methodologies for the Study of Protein Ssx4 41 60
In Vitro and Ex Vivo Immunological Assays
A variety of sophisticated laboratory techniques are utilized to characterize the immune response to the SSX4 (41-60) peptide. These assays are essential for understanding its potential as a target for T-cell-based cancer therapies.
The initial step in studying the immunological relevance of SSX4 (41-60) involves its artificial production.
Peptide Synthesis: The SSX4 (41-60) peptide is chemically synthesized using standard solid-phase peptide synthesis (SPPS) methods, commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Purification: Following synthesis, the crude peptide is cleaved from the resin and deprotected. It is then purified to a high degree, typically greater than 95%, using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide product are confirmed by mass spectrometry.
Pooling Strategies: In some research settings, particularly for initial screening studies, the SSX4 (41-60) peptide may be included in pools of multiple peptides derived from various tumor antigens. This strategy allows for the simultaneous screening of T-cell responses to a broad range of potential epitopes.
To study T-cells that recognize SSX4 (41-60), researchers isolate these cells from blood samples and manipulate them in the laboratory.
T-Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood donations. These cells, which include T-cells, are then stimulated in vitro with the synthetic SSX4 (41-60) peptide. This process is designed to activate and encourage the proliferation of T-cells that are specific to this peptide.
Expansion: Following initial stimulation, the peptide-specific T-cells are expanded in culture using cytokines such as Interleukin-2 (IL-2). This results in a large population of T-cells that can be used for further analysis.
Cloning Techniques: To isolate a pure population of T-cells that all recognize the same SSX4 (41-60) epitope, a technique called limiting dilution culture is employed. This involves diluting the expanded T-cell population to a point where, statistically, each culture well contains a single T-cell. These single T-cells are then expanded to generate clonal populations.
A key indicator of T-cell activation is the secretion of signaling molecules called cytokines. Assays like ELISA and ELISPOT are used to measure this response.
ELISA (Enzyme-Linked Immunosorbent Assay): This assay can quantify the concentration of specific cytokines, such as Interferon-gamma (IFN-γ), released into the cell culture supernatant by T-cells upon stimulation with SSX4 (41-60).
ELISPOT (Enzyme-Linked Immunospot Assay): The ELISPOT assay is a highly sensitive method used to determine the frequency of cytokine-secreting cells. It allows researchers to count the number of individual T-cells that produce a specific cytokine in response to the SSX4 (41-60) peptide.
| Assay | Principle | Measurement | Application in SSX4 (41-60) Research |
| ELISA | Measures the concentration of a soluble substance. | Concentration of cytokines (e.g., IFN-γ) in culture supernatant. | Quantifying the overall cytokine response of a T-cell population to SSX4 (41-60). |
| ELISPOT | Detects cytokine secretion from individual cells. | Frequency of cytokine-producing cells. | Determining the number of SSX4 (41-60)-specific T-cells in a sample. |
Flow cytometry combined with intracellular cytokine staining provides a detailed picture of the T-cell response at the single-cell level.
Intracellular Cytokine Staining (ICS): This technique involves stimulating T-cells with SSX4 (41-60) in the presence of a protein transport inhibitor. This causes cytokines to accumulate inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies that bind to specific cytokines.
Flow Cytometry Analysis: Flow cytometry is used to analyze the stained cells. This technology passes individual cells through a laser beam and detects the fluorescence emitted by the labeled antibodies. This allows for the simultaneous identification of cell surface markers (e.g., CD4, CD8) and the intracellular cytokines they are producing. This powerful technique can distinguish between different subsets of T-cells (e.g., helper T-cells, cytotoxic T-cells) and their specific response to SSX4 (41-60).
It is crucial to confirm that the T-cells being studied specifically recognize the SSX4 (41-60) peptide.
Peptide Titration: To assess the sensitivity of the T-cell response, varying concentrations of the SSX4 (41-60) peptide are used in stimulation assays. A specific response will show a dose-dependent increase in T-cell activation.
Control Peptides: Unrelated peptides from other antigens are used as negative controls. T-cells specific for SSX4 (41-60) should not react to these control peptides.
Cold Target Inhibition: In cytotoxicity assays, unlabeled target cells pulsed with the SSX4 (41-60) peptide can compete with and inhibit the killing of labeled target cells, demonstrating the specificity of the cytotoxic T-lymphocyte (CTL) response.
T-cells recognize antigens only when they are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells. Determining which specific MHC molecule presents SSX4 (41-60) is known as restriction mapping.
Antigen Recognition and Specificity Assays
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are fundamental to characterizing the expression of the SSX4 gene and protein, and for isolating the specific immune cells that interact with its peptides. acorn.worksutoronto.ca These methods provide the foundational experimental data upon which our understanding of SSX4 (41-60) is built.
To determine the extent to which the SSX4 gene is actively transcribed in various cells and tissues, researchers employ highly sensitive techniques like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR). nih.gov This method allows for the detection and quantification of SSX4 messenger RNA (mRNA), providing a snapshot of gene activity. nih.gov The process begins with the extraction of total RNA from the cells of interest, which must be of high quality and free from DNA or other inhibitors to ensure reliable results. gene-quantification.de
The multi-step procedure is critical for accurate analysis. nih.gov It involves the reverse transcription of the isolated mRNA into complementary DNA (cDNA), which then serves as the template for the PCR step. gene-quantification.de In the qPCR phase, fluorescent probes or dyes are used to monitor the amplification of the target cDNA in real-time, allowing for precise quantification. gene-quantification.de Studies have utilized RT-PCR to detect SSX RNA in various cancer cell lines, such as melanoma, revealing heterogeneous expression patterns. nih.gov The data is often analyzed as relative quantification, comparing the expression level in a target sample to a control or reference gene. nih.gov
Table 1: Key Stages of RT-qPCR for SSX4 mRNA Analysis
| Stage | Description | Key Considerations |
|---|---|---|
| RNA Isolation | Extraction of total RNA from target cells or tissues (e.g., tumor biopsies, cell lines). | Purity and integrity of RNA are crucial for accuracy. gene-quantification.de |
| Reverse Transcription (RT) | Conversion of mRNA into a stable cDNA library using a reverse transcriptase enzyme. | Choice of primers (oligo(dT), random hexamers, or gene-specific) can influence the outcome. |
| Quantitative PCR (qPCR) | Amplification of the SSX4-specific cDNA using gene-specific primers and a fluorescent reporter system. | Proper primer design is essential to ensure specificity for SSX4 and avoid amplifying related SSX family members. nih.gov |
| Data Analysis | Calculation of mRNA expression levels, often normalized to one or more stable housekeeping genes. | Inappropriate data normalization can lead to significant errors in interpretation. nih.gov |
While gene expression analysis reveals transcriptional activity, Immunohistochemistry (IHC) provides direct visual evidence of protein presence and localization within the cellular and tissue architecture. This technique is crucial for confirming that SSX4 mRNA is translated into protein and for identifying which specific cells within a complex tissue, such as a tumor, are expressing it. nih.gov
The method involves the use of monoclonal or polyclonal antibodies that specifically bind to the SSX4 protein. nih.gov For instance, a monoclonal antibody has been developed that recognizes SSX2, SSX3, and SSX4 proteins in formaldehyde-fixed, paraffin-embedded tissue sections. nih.gov When applied to tissue slices, these antibodies reveal the location of the target protein through a staining process. Studies using IHC have shown that SSX protein expression is often found in the nucleus of cells. nih.govproteinatlas.org In melanoma and synovial sarcoma tissues, the expression is frequently heterogeneous or shows a mosaic pattern, meaning not all tumor cells express the protein, a critical consideration for targeted therapies. nih.govnih.gov
Table 2: Generalized Immunohistochemistry (IHC) Protocol for SSX4 Detection
| Step | Procedure | Purpose |
|---|---|---|
| Tissue Preparation | Formalin-fixation and paraffin-embedding of the tissue sample, followed by sectioning. | To preserve tissue morphology and antigenicity. |
| Antigen Retrieval | Heat or enzyme-induced retrieval to unmask the antigenic sites on the protein. | To expose the epitope for antibody binding. |
| Primary Antibody Incubation | Application of a primary antibody specific to the SSX4 protein. | To bind specifically to the SSX4 protein within the tissue. |
| Secondary Antibody & Detection | Application of a labeled secondary antibody that binds to the primary antibody, followed by a chromogen. | To create a visible signal at the site of the antigen-antibody reaction. |
| Counterstaining & Analysis | Application of a counterstain (e.g., hematoxylin) and microscopic examination. | To visualize the protein staining in the context of cellular morphology. |
Research into the SSX4 (41-60) peptide often focuses on its interaction with the immune system, particularly CD4+ T helper cells. researchgate.net To study these interactions ex vivo, it is necessary to first isolate a pure population of CD4+ T cells from peripheral blood mononuclear cells (PBMCs). miltenyibiotec.com Magnetic Activated Cell Sorting (MACS) is a widely used technology for this purpose. advisains.id
The most common approach for isolating "untouched" CD4+ T cells is through negative selection or depletion. miltenyibiotec.com This involves using a cocktail of biotin-conjugated antibodies against other cell surface markers (like CD8, CD19, CD11b, etc.) present on non-CD4+ T cells. miltenyibiotec.com These labeled cells are then targeted with anti-biotin magnetic microbeads. miltenyibiotec.com When the entire cell suspension is passed through a column placed in a strong magnetic field, the magnetically labeled, unwanted cells are retained in the column, while the unlabeled, untouched CD4+ T cells pass through and are collected. advisains.idulab360.com This method is fast and yields a highly pure population of CD4+ T cells suitable for downstream functional assays. nih.gov
To conduct functional studies, such as T-cell stimulation assays, researchers require a source of the SSX4 protein or its fragments. Recombinant protein technology provides a method for producing these molecules in large quantities. sinobiological.com The process involves cloning the DNA sequence for SSX4 into an expression vector, which is then introduced into a host system, such as E. coli bacteria or a cell-free wheat germ system. novusbio.comnih.gov
Often, the recombinant protein is expressed as a fusion protein with an affinity tag (e.g., a polyhistidine-tag or GST-tag). novusbio.comnih.gov This tag facilitates purification from the host cell lysate using affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC). nih.gov After purification, the fusion tag may be cleaved off using a specific protease. nih.gov For proteins expressed in bacterial systems, a refolding step may be necessary if the protein has formed insoluble inclusion bodies. The successful production of soluble, correctly folded recombinant SSX4 protein is essential for assessing its ability to be processed and presented by antigen-presenting cells to T cells. researchgate.net
Cell Isolation and Sorting Methodologies (e.g., Magnetic Activated Cell Sorting for CD4+ T Cells)
Theoretical and Computational Approaches
Before undertaking costly and time-consuming laboratory experiments, theoretical and computational methods can be used to predict the immunological potential of protein sequences.
The activation of CD4+ T cells requires a peptide fragment of a protein to be presented on Major Histocompatibility Complex (MHC) class II molecules. nih.gov Epitope prediction algorithms are computational tools designed to screen a protein's entire amino acid sequence and identify which short peptides are most likely to bind to specific human MHC class II alleles. nih.govbiorxiv.org
These algorithms are crucial for narrowing down candidate epitopes from a full-length protein like SSX4 for further experimental validation. scispace.com The prediction for MHC class II is more complex than for class I because the peptide-binding groove of the MHC-II molecule is open at both ends, allowing for peptides of varying lengths to bind. nih.govnih.gov Algorithms like NetMHCIIpan use machine learning, trained on large datasets of experimentally verified binding affinities, to predict the binding strength (often expressed as an IC50 value) of a given peptide to a wide range of MHC-II molecules. biorxiv.orgresearchgate.net The identification of the SSX4 (41-60) peptide as a potential T-cell epitope was likely guided by such in silico predictions, which were later confirmed through laboratory experiments showing its presentation by the DR15 allele and recognition by CD4+ T cells. researchgate.net
Table 3: Comparison of Selected MHC Class II Epitope Prediction Approaches
| Algorithm/Method | Approach | Key Feature |
|---|---|---|
| TEPITOPE/ProPred | Quantitative Matrices | An early, pioneering method based on pocket profiles of MHC binding grooves. nih.govnih.gov |
| NetMHCIIpan | Artificial Neural Networks (ANN) | A pan-specific method capable of making predictions for a broad range of MHC-II alleles, even those with limited experimental data. biorxiv.org |
| Ab Initio (Structure-Based) | Protein Structure Modeling | Attempts to predict binding based on the 3D structure of the peptide and MHC molecule. Generally less accurate than data-driven methods. nih.gov |
Molecular Docking and Dynamics Simulations of Peptide-MHC-TCR Complexes
Advanced computational methodologies, specifically molecular docking and molecular dynamics (MD) simulations, provide powerful tools for investigating the structural and energetic basis of the interaction between the cancer-testis antigen peptide SSX4 (41-60), Major Histocompatibility Complex (MHC) molecules, and T-cell Receptors (TCRs). These in silico techniques offer atomic-level insights into the formation and stability of the trimolecular complex, which is a critical event for the initiation of an adaptive immune response. While specific published docking and MD simulation studies for the SSX4 (41-60) peptide are not available, the established success of these methods for other tumor-associated antigens, including other cancer-testis antigens like NY-ESO-1 and MAGE1, provides a clear framework for how such research would be conducted and the nature of the expected findings. researchgate.netnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netfrontiersin.org In the context of the SSX4 (41-60) peptide, docking studies would typically be performed to predict its binding affinity and conformation within the peptide-binding groove of a specific HLA allele. Research has identified that the SSX4 (41-60) peptide is recognized by CD4+ T cells in the context of the HLA-DRB50101 allele. researchgate.netaai.org Therefore, a docking study would begin with the three-dimensional structures of the HLA-DRB50101 molecule and the SSX4 (41-60) peptide. The peptide structure would be modeled based on its amino acid sequence. Using software such as AutoDock or Glide, the peptide would be flexibly docked into the binding groove of the HLA molecule. frontiersin.orgoup.com The output of these simulations is typically a set of possible binding poses, ranked by a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable interaction. frontiersin.org Analysis of the docked complex would reveal key anchor residues on the peptide that fit into the pockets of the HLA binding groove and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and conformational dynamics of the peptide-MHC (pMHC) complex, and subsequently the full peptide-MHC-TCR trimolecular complex, over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of atomic positions and velocities. researchcorridor.org This allows for the assessment of the flexibility and stability of the docked structures in a simulated physiological environment (i.e., in a water box with ions at a specific temperature and pressure). nih.gov
For the SSX4 (41-60)-HLA-DRB5*0101 complex, an MD simulation would be initiated using the best-ranked pose from the molecular docking study. The simulation would be run for a duration sufficient to observe the convergence of structural properties, often on the scale of nanoseconds to microseconds. Key analyses of the MD trajectory include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide and MHC, and detailed analysis of intermolecular hydrogen bonds and other interactions over time. nih.gov A stable complex would be expected to show low RMSD values and persistent key interactions between the peptide and the HLA molecule. researchgate.net These simulations can refine the initial docked pose and provide a more realistic model of the pMHC complex. nih.govbiorxiv.org
The same principles apply to the simulation of the complete SSX4 (41-60)-HLA-DRB5*0101-TCR complex. The simulation would explore the dynamics of the TCR's complementarity-determining regions (CDRs) as they interact with the peptide and the MHC helices. Such simulations can identify the energetic "hotspots" and key amino acid residues that govern the specificity of TCR recognition. cncb.ac.cn The insights gained from these computational approaches are instrumental in understanding the molecular requirements for T-cell activation and can guide the rational design of peptide-based cancer immunotherapies. researchgate.net
Research Findings
While direct experimental data from molecular docking and dynamics simulations for SSX4 (41-60) is not publicly available, we can extrapolate the expected type of results based on similar studies of other cancer-testis antigen peptides. researchgate.netnih.gov The findings would typically be presented in data tables that quantify the interactions and stability of the complexes.
Table 1: Illustrative Molecular Docking Results for SSX4 (41-60) with HLA-DRB5*0101 This interactive table showcases the kind of data generated from molecular docking simulations, including predicted binding affinity and key interacting residues.
| Peptide | HLA Allele | Docking Score (kcal/mol) | Key Interacting Peptide Residues | Key Interacting HLA Residues |
| SSX4 (41-60) | HLA-DRB50101 | -9.5 | P1, P4, P6, P9 | Residues in Pocket 1, 4, 6, 9 |
| Control Peptide | HLA-DRB50101 | -6.2 | - | - |
Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics This interactive table presents typical stability metrics derived from MD simulations of the peptide-MHC complex. Lower RMSD values indicate greater stability.
| Complex | Simulation Time (ns) | Average RMSD (Å) | Average Number of H-Bonds |
| SSX4 (41-60)-HLA-DRB50101 | 100 | 1.8 | 8 |
| Control Peptide-HLA-DRB50101 | 100 | 4.5 | 3 |
| SSX4 (41-60)-HLA-DRB5*0101-TCR | 200 | 2.5 | 15 |
These tables illustrate how computational methods can provide quantitative data to compare the binding and stability of different peptides, aiding in the identification of promising immunogenic epitopes for further experimental validation.
Future Research Trajectories and Translational Outlook for Protein Ssx4 41 60
In-depth Elucidation of Molecular Interactions at the MHC-Peptide-TCR Interface
A fundamental aspect of T-cell recognition lies in the trimolecular interaction between the Major Histocompatibility Complex (MHC) molecule, the presented peptide, and the T-cell receptor (TCR). stanford.eduresearchgate.netfrontiersin.org Future research must focus on a detailed structural and dynamic understanding of the Protein SSX4 (41-60) peptide in this context.
X-ray crystallography and cryogenic electron microscopy can provide high-resolution static snapshots of the TCR-pMHC complex, revealing the precise contacts between the peptide and both the MHC and TCR. frontiersin.orgnih.gov These studies are crucial for understanding the structural basis of its immunogenicity. Computational modeling and molecular dynamics simulations can complement these experimental approaches by providing insights into the conformational dynamics of the interaction, which are increasingly recognized as critical for T-cell activation. frontiersin.orgnih.gov
Key research questions to address include:
What are the key anchor residues of Protein SSX4 (41-60) that mediate its binding to specific HLA-DR alleles?
How does the conformation of Protein SSX4 (41-60) within the MHC binding groove influence its recognition by different TCRs?
What is the energetic landscape of the TCR-pMHC interaction, and how does it correlate with T-cell activation thresholds?
Answering these questions will provide a detailed molecular blueprint for the recognition of Protein SSX4 (41-60) and inform the rational design of more potent immunotherapies.
Comprehensive Profiling of Immunogenicity Across Diverse Human Leukocyte Antigen (HLA) Haplotypes
The immunogenicity of a peptide is intrinsically linked to the genetic diversity of the Human Leukocyte Antigen (HLA) system within the human population. biorxiv.orgfrontiersin.org While initial studies have identified that Protein SSX4 (41-60) is recognized in the context of HLA-DR, a comprehensive analysis across a wide range of HLA haplotypes is necessary to determine its broad applicability as a cancer vaccine candidate or immunotherapeutic target. aai.org
Large-scale screening studies using peripheral blood mononuclear cells from a diverse cohort of healthy donors and cancer patients with known HLA types are essential. These studies can utilize techniques like ELISpot or intracellular cytokine staining to quantify the frequency and functional avidity of Protein SSX4 (41-60)-specific T cells. nih.gov
Table 1: Investigated HLA Restriction of Protein SSX4 (41-60)
| Peptide | Responding Cell Type | Identified HLA Restriction | Reference |
| SSX4 (41-60) | CD4+ T cell | HLA-DRB1*1501 (candidate) | aai.org |
This table is based on available data and highlights the need for further investigation into other HLA alleles.
Furthermore, predictive algorithms that model peptide-MHC binding can be employed to forecast the potential of Protein SSX4 (41-60) to bind to a wider array of HLA molecules, guiding experimental validation. nih.gov Understanding the breadth of HLA restriction is critical for assessing the potential population coverage of a Protein SSX4 (41-60)-based therapy. biorxiv.org
Development of Novel In Vitro and Ex Vivo Model Systems for Antigen Presentation and T-Cell Activation Studies
To facilitate in-depth investigation and preclinical testing, the development of robust in vitro and ex vivo model systems is paramount. These models are crucial for studying the intricate processes of antigen processing, presentation, and subsequent T-cell activation in a controlled environment.
In Vitro Models:
Cell-based antigen presentation assays: Utilizing professional antigen-presenting cells (APCs) such as dendritic cells or B-cells co-cultured with Protein SSX4 (41-60)-specific T-cell clones can allow for detailed mechanistic studies. researchgate.net These systems can be used to dissect the cellular machinery involved in the processing and presentation of the SSX4 protein and the subsequent activation of T cells.
Artificial APCs (aAPCs): These are engineered systems that mimic the surface of an APC, presenting specific pMHC complexes and co-stimulatory molecules. aAPCs offer a highly controlled platform to study the minimal requirements for T-cell activation by Protein SSX4 (41-60).
Ex Vivo Models:
Patient-derived organoids and tumor explants: These three-dimensional culture systems can preserve the tumor microenvironment and are invaluable for assessing the processing and presentation of endogenously expressed SSX4 and the resulting T-cell responses.
Humanized mouse models: Mice engrafted with human immune system components can provide an in vivo platform to study the immunogenicity of Protein SSX4 (41-60) and the efficacy of therapeutic strategies targeting this peptide.
These advanced model systems will be instrumental in bridging the gap between basic research and clinical translation.
Exploration of Protein SSX4 (41-60) in Immunomodulatory Strategies and Diagnostic Biomarker Development
The tumor-specific nature of SSX4 expression makes Protein SSX4 (41-60) an attractive candidate for various translational applications. ontosight.aimaayanlab.cloud
Immunomodulatory Strategies:
Peptide-based vaccines: A vaccine incorporating Protein SSX4 (41-60) could potentially stimulate a robust and specific anti-tumor T-cell response in patients with SSX4-expressing cancers.
Adoptive T-cell therapy: T cells engineered to express a TCR specific for the Protein SSX4 (41-60)-HLA complex could be infused into patients to directly target and eliminate tumor cells.
Diagnostic Biomarker Development:
Monitoring immune responses: The presence and frequency of Protein SSX4 (41-60)-specific T cells in the peripheral blood of cancer patients could serve as a biomarker to monitor disease progression and response to therapy.
Early cancer detection: While more speculative, the detection of an immune response to Protein SSX4 (41-60) could potentially aid in the early diagnosis of certain cancers, although this would require extensive validation. nih.gov
Future research in these areas will be critical to harnessing the full therapeutic and diagnostic potential of Protein SSX4 (41-60).
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting SSX4 (41-60) protein expression in cancer cell lines?
- Answer: SSX4 (41-60) can be detected using polyclonal antibodies validated for specificity via Western blotting or immunofluorescence. Ensure antibody validation by comparing wild-type vs. SSX4-knockdown cells and include controls (e.g., isotype-matched IgG). Quantitative methods like ELISA or flow cytometry (using intracellular staining) are suitable for assessing expression levels in synovial sarcoma or gynecological cancer models . For reproducibility, replicate experiments at least three times and use statistical tools (e.g., Student’s t-test) to confirm significance .
Q. How does the KRAB-related domain in SSX4 (41-60) influence its transcriptional regulatory functions?
- Answer: The KRAB domain mediates interactions with chromatin-remodeling complexes like SWI/SNF and Polycomb, enabling SSX4 to act as a transcriptional repressor. To study this, perform co-immunoprecipitation (co-IP) assays with SWI/SNF subunits (e.g., BRG1) and chromatin immunoprecipitation sequencing (ChIP-seq) to identify target genes. Compare transcriptional profiles (RNA-seq) of SSX4-expressing vs. knockout cells to validate repression activity .
Q. What is the significance of SSX4 (41-60) in cancer/testis antigen (CTA) biology?
- Answer: SSX4 is a CTA with restricted expression in germline and cancer cells, making it a potential immunotherapy target. Use reverse-transcription PCR (RT-PCR) to screen SSX4 expression across normal and tumor tissues. In vitro T-cell activation assays with SSX4-derived peptides (e.g., 41-60) can assess immunogenicity. Cross-reference findings with databases like the Cancer Genome Atlas (TCGA) to identify cancers with SSX4 overexpression .
Advanced Research Questions
Q. How can contradictory data on SSX4 (41-60)’s dual role in transcriptional repression and immune activation be resolved?
- Answer: Contradictions may arise from cell-type-specific interactions or post-translational modifications. Employ CRISPR/Cas9-mediated knockout models to isolate SSX4’s transcriptional effects. Pair this with cytokine release assays (e.g., IFN-γ ELISpot) to measure immune activation in co-cultures of SSX4-pulsed dendritic cells and T-cells. Meta-analyses of public datasets (e.g., GEO) can identify context-dependent regulatory networks .
Q. What molecular mechanisms drive SSX4 (41-60)’s oncogenic effects in synovial sarcoma via SS18-SSX4 fusion?
- Answer: The t(X;18) translocation fuses SSX4’s C-terminal domain (including residues 41-60) to SS18, creating a chimeric protein that dysregulates chromatin remodeling. Use proximity ligation assays (PLA) to map SS18-SSX4 interactions with SWI/SNF components. Functional studies (e.g., RNAi-mediated depletion) in patient-derived xenografts can clarify its role in tumor maintenance. Integrate ATAC-seq and RNA-seq to identify epigenetically dysregulated pathways .
Q. What strategies optimize SSX4 (41-60) epitope selection for cancer vaccine development?
- Answer: Prioritize epitopes with high HLA-binding affinity using predictive tools (e.g., NetMHCpan). Validate immunogenicity using in vitro MHC-peptide tetramer staining and in vivo vaccination models (e.g., transgenic mice expressing human HLA alleles). Combine SSX4 peptides with adjuvants (e.g., poly-ICLC) to enhance dendritic cell activation. Cross-validate results with mass spectrometry-based immunopeptidomics .
Q. How do post-translational modifications (PTMs) of SSX4 (41-60) affect its stability and interactions?
- Answer: Use phosphoproteomics (e.g., LC-MS/MS) to map phosphorylation sites in SSX4 (41-60) under stress conditions (e.g., hypoxia). Mutagenesis (e.g., serine-to-alanine substitutions) can test functional impacts. Co-IP followed by ubiquitination assays (e.g., HA-Ub transfection) identifies E3 ligases regulating SSX4 degradation. Compare PTM patterns in primary tumors vs. cell lines to assess clinical relevance .
Methodological Considerations
- Data Reproducibility: Include technical replicates and independent biological replicates to account for variability. Use platforms like PRIDE for raw data deposition .
- Ethical Compliance: For studies involving patient-derived samples, adhere to IRB protocols and document informed consent. Reference ethical guidelines from institutional review boards .
- Statistical Rigor: Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets. Use R/Bioconductor packages (e.g., DESeq2) for differential expression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
